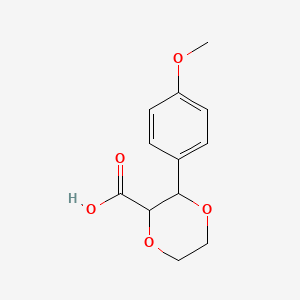

3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid

Beschreibung

3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid is a bicyclic ether derivative featuring a 1,4-dioxane ring substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a carboxylic acid moiety.

Eigenschaften

Molekularformel |

C12H14O5 |

|---|---|

Molekulargewicht |

238.24 g/mol |

IUPAC-Name |

3-(4-methoxyphenyl)-1,4-dioxane-2-carboxylic acid |

InChI |

InChI=1S/C12H14O5/c1-15-9-4-2-8(3-5-9)10-11(12(13)14)17-7-6-16-10/h2-5,10-11H,6-7H2,1H3,(H,13,14) |

InChI-Schlüssel |

HRWRDZUJOSUYRA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2C(OCCO2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with ethylene oxide to form 3-(4-methoxyphenyl)-1,4-dioxane. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to introduce the carboxylic acid group, resulting in the formation of 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Comparisons

Key Observations :

- Core Structure: The 1,4-dioxane ring in the target compound confers rigidity and ether oxygen atoms, enhancing solubility in polar solvents compared to chromene (fused benzene-pyran) or triazine (nitrogen-containing heterocycle). The chalcone’s propenone chain allows π-conjugation, favoring antioxidant activity .

- Substituent Effects : The 4-methoxyphenyl group in the target compound increases lipophilicity relative to hydroxylated analogs (e.g., chromene and triazine derivatives in Table 1). Hydroxyl groups in analogs like caffeic acid (3,4-dihydroxybenzeneacrylic acid) enhance antioxidant potency but reduce metabolic stability .

- Chromatographic Behavior : Higher Rf values in triazine derivatives (0.50) vs. chromene (0.32) suggest reduced polarity, likely due to the triazine’s nitrogen atoms and oil-like consistency .

Key Observations :

- Antioxidant Mechanisms : Chalcone derivatives (e.g., Compound 1) exhibit radical-scavenging activity via conjugated double bonds and methoxy/hydroxy substituents . The target compound’s dioxane ring may stabilize free radicals less effectively than chalcones but could improve metabolic stability.

- Pharmacological Utility : Caffeic acid’s dihydroxy groups make it a potent antioxidant, but its polarity limits bioavailability. The target compound’s methoxy group may address this by balancing lipophilicity .

- Synthetic Utility : Chromene and triazine derivatives are used as intermediates (e.g., for fine chemicals), suggesting analogous roles for the target compound .

Structure-Activity Relationship (SAR) Insights

Substituent Position : In chalcones, anti-inflammatory activity is maximized when methoxy and hydroxy groups are at the 4- and 3-positions, respectively . The target compound’s 4-methoxyphenyl group may mimic this spatial arrangement.

Polarity vs. Bioavailability : Hydroxyl groups (as in caffeic acid) increase water solubility but reduce cell permeability. The target compound’s methoxy group and carboxylic acid could optimize this balance .

Biologische Aktivität

3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid features a dioxane ring structure with a methoxy-substituted phenyl group. This unique structure contributes to its biological activity by influencing its lipophilicity and interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that derivatives of 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid exhibit significant antioxidant properties. The antioxidant activity was assessed using the DPPH radical scavenging method. Notably, certain derivatives showed antioxidant activity greater than that of ascorbic acid, a well-known antioxidant.

Table 1: Antioxidant Activity of Compounds

| Compound ID | Antioxidant Activity (DPPH Scavenging) | Comparison to Ascorbic Acid |

|---|---|---|

| 39 | 1.37 times higher | Higher |

| 36 | 1.35 times higher | Higher |

| 29 | 1.26 times higher | Higher |

| 3 | Moderate | Comparable |

These findings indicate that modifications to the dioxane structure can enhance antioxidant capacity, making it a promising candidate for further development in oxidative stress-related disorders.

Anticancer Activity

The anticancer potential of 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid has also been investigated. In vitro studies using various cancer cell lines have shown that compounds derived from this structure exhibit cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects on U-87 and MDA-MB-231 cells, the following observations were made:

- U-87 Cell Line : Compounds demonstrated higher cytotoxicity compared to MDA-MB-231.

- MTT Assay Results : The IC50 values indicated significant inhibition of cell proliferation at concentrations as low as .

Table 2: Cytotoxicity Data

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| A | U-87 | 15 |

| B | MDA-MB-231 | 25 |

This data suggests that derivatives of 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid may serve as potential leads in anticancer drug development.

The mechanisms underlying the biological activities of 3-(4-Methoxyphenyl)-1,4-dioxane-2-carboxylic acid are multifaceted. The antioxidant activity is primarily attributed to the compound's ability to donate electrons and neutralize free radicals. In terms of anticancer activity, the compounds may induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways associated with cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.